

The Luminescent Beacon: A Technical Guide to Sulfo-Cy7.5 Carboxylic Acid

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Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research and drug development, the ability to visualize and track molecules with high precision is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools, offering deep tissue penetration and minimal background autofluorescence. Among these, **Sulfo-Cy7.5 carboxylic acid** stands out as a versatile and robust fluorophore. This technical guide delves into the core principles of its fluorescence, provides detailed experimental methodologies for its application, and presents its utility in biological systems.

The Core Principle of Fluorescence

Sulfo-Cy7.5 is a heptamethine cyanine dye, a class of molecules characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The fluorescence of Sulfo-Cy7.5 originates from its extensive system of conjugated double bonds. When a photon of light with the appropriate energy is absorbed by the molecule, a π -electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This excited state is short-lived. The electron then relaxes back to its ground state, releasing the absorbed energy in the form of a photon of light with a longer wavelength (lower energy). This emitted light is the fluorescence we observe.

The structure of Sulfo-Cy7.5 is specifically engineered for optimal performance in biological applications. The sulfonic acid (Sulfo) groups are key to its high water solubility, a critical feature for use in aqueous biological environments.^[1] The carboxylic acid group provides a

reactive handle for covalent attachment to biomolecules, such as proteins, antibodies, and nucleic acids, enabling them to be tracked and visualized.^[1] Furthermore, a rigid trimethine linker within its structure enhances its fluorescence quantum yield compared to similar dyes like indocyanine green (ICG).^{[2][3]}

Photophysical Properties

The performance of a fluorophore is defined by its photophysical properties. Sulfo-Cy7.5 exhibits excitation and emission maxima in the near-infrared region of the electromagnetic spectrum, making it an ideal candidate for in vivo imaging and other applications where minimizing tissue autofluorescence is crucial.^[4]

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	~778 - 788 nm	^{[2][3][4][5]}
Maximum Emission Wavelength (λ_{em})	~797 - 808 nm	^{[2][3][4][5]}
Molar Extinction Coefficient (ϵ)	~222,000 cm ⁻¹ M ⁻¹	^{[2][3][5]}
Fluorescence Quantum Yield (Φ)	~0.21	^{[2][5]}
Stokes Shift	~20 nm	^[4]

Bioconjugation: Covalently Linking Sulfo-Cy7.5 to Biomolecules

The carboxylic acid group on Sulfo-Cy7.5 allows for its covalent attachment to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).

Experimental Protocol: EDC/Sulfo-NHS Conjugation of Sulfo-Cy7.5 Carboxylic Acid to a Protein

This protocol provides a general guideline for the conjugation of **Sulfo-Cy7.5 carboxylic acid** to a protein. Optimization may be required for specific proteins and applications.

Materials:

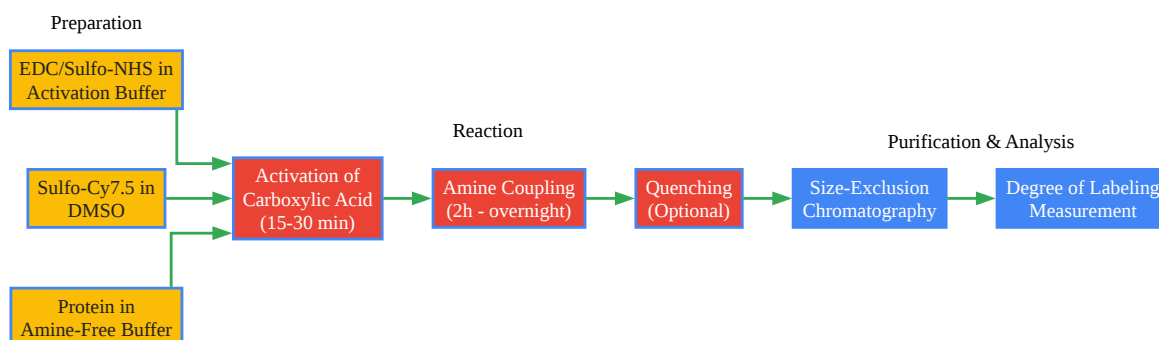
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **Sulfo-Cy7.5 carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)
- Anhydrous DMSO

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.
- Dye Preparation:

- Dissolve **Sulfo-Cy7.5 carboxylic acid** in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Activation of Carboxylic Acid:
 - Equilibrate all reagents to room temperature.
 - In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer immediately before use. A 2-5 fold molar excess of EDC and Sulfo-NHS over the dye is recommended as a starting point.
 - Add the **Sulfo-Cy7.5 carboxylic acid** stock solution to the protein solution.
 - Add the freshly prepared EDC/Sulfo-NHS solution to the protein-dye mixture.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. This facilitates the reaction of the activated dye with the primary amines on the protein.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted dye.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
 - Collect the fractions containing the fluorescently labeled protein.

- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for Sulfo-Cy7.5).



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Conjugation workflow for labeling proteins with Sulfo-Cy7.5.

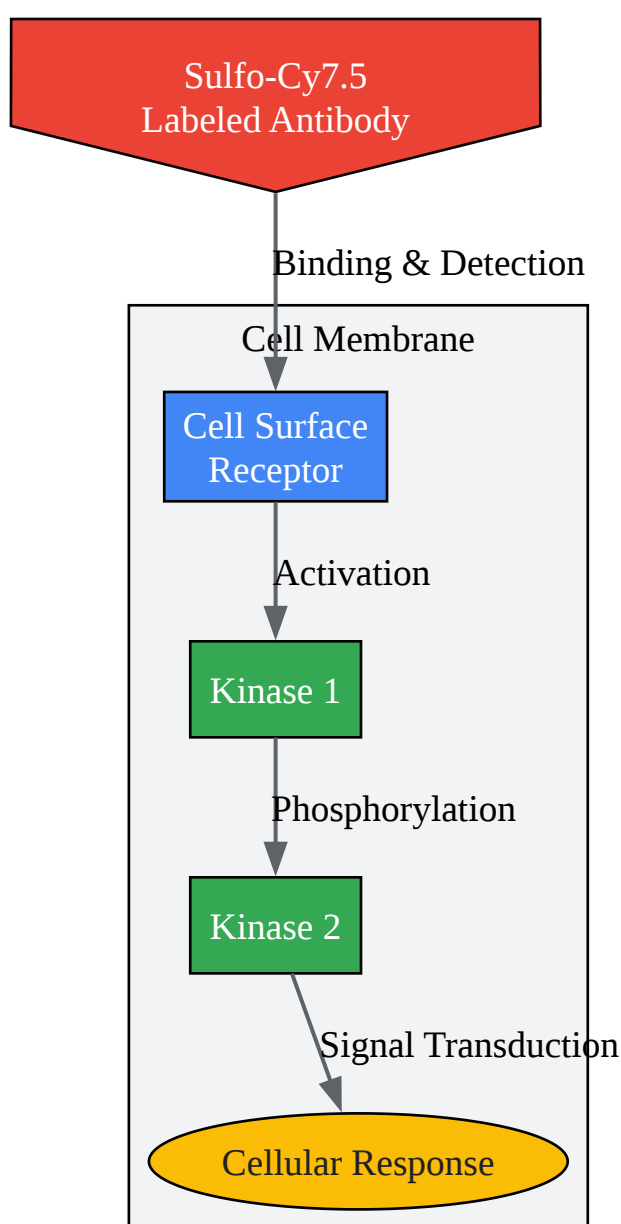
Applications in Research and Development

The unique properties of Sulfo-Cy7.5 make it a powerful tool in various research and drug development applications.^{[4][6]}

- **In Vivo Imaging:** Its emission in the NIR window allows for deep tissue imaging with high signal-to-noise ratios, enabling the tracking of labeled cells, antibodies, or drug delivery vehicles in living organisms.^{[4][6]}
- **Fluorescence Microscopy:** Sulfo-Cy7.5 conjugates can be used to visualize the localization and dynamics of specific proteins or cellular structures with high resolution.^{[4][6]}

- Flow Cytometry: The bright and distinct signal of Sulfo-Cy7.5 is advantageous for the precise identification and sorting of cell populations.^{[4][6]}
- Molecular Probes: Labeled biomolecules can serve as probes in various assays to study molecular interactions and biological processes.^{[4][6]}

The following diagram illustrates a simplified signaling pathway where a Sulfo-Cy7.5 labeled antibody is used to detect a cell surface receptor, leading to the downstream activation of a kinase cascade.



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Detection of a cell surface receptor using a labeled antibody.

In conclusion, **Sulfo-Cy7.5 carboxylic acid** is a high-performance near-infrared fluorophore with broad applicability in life sciences. Its excellent water solubility, reactive carboxylic acid moiety for conjugation, and favorable photophysical properties make it an invaluable tool for researchers and scientists seeking to illuminate the complexities of biological systems.

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